3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Brand Name: Vulcanchem
CAS No.: 921531-50-2
VCID: VC11787693
InChI: InChI=1S/C18H19BrN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27)
SMILES: CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Molecular Formula: C18H19BrN6O2
Molecular Weight: 431.3 g/mol

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

CAS No.: 921531-50-2

Cat. No.: VC11787693

Molecular Formula: C18H19BrN6O2

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione - 921531-50-2

Specification

CAS No. 921531-50-2
Molecular Formula C18H19BrN6O2
Molecular Weight 431.3 g/mol
IUPAC Name 8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Standard InChI InChI=1S/C18H19BrN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27)
Standard InChI Key HEHQJVXEZPSFSK-UHFFFAOYSA-N
SMILES CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Canonical SMILES CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c] triazole-2,4-dione, reflects its intricate bicyclic system comprising a purine fused with a triazole ring . Its molecular formula, C₁₈H₁₉BrN₆O₂, corresponds to a molecular weight of 431.3 g/mol . The presence of bromine (Br) at the para position of the phenyl ring introduces significant steric and electronic effects, potentially influencing binding interactions in biological systems.

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Number921531-50-2
PubChem CID16801855
Molecular FormulaC₁₈H₁₉BrN₆O₂
Molecular Weight431.3 g/mol
SMILESCC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
InChIKeyHEHQJVXEZPSFSK-UHFFFAOYSA-N

Structural Elucidation and Conformational Analysis

2D and 3D Structural Depictions

The compound’s 2D structure features a purino[8,9-c] triazole-2,4-dione core, with substituents at positions 1 (methyl), 5 (isopentyl), and 8 (4-bromophenyl) . The isopentyl group (3-methylbutyl) introduces hydrophobicity, while the bromophenyl moiety enhances electrophilicity. Computational models predict a planar triazole ring and a slightly puckered purine system, with the bromophenyl group oriented perpendicular to the core to minimize steric clashes .

Spectroscopic and Computational Data

While experimental NMR or crystallographic data are unavailable, PubChem’s computed descriptors suggest:

  • Topological Polar Surface Area (TPSA): 98.3 Ų, indicating moderate polarity .

  • Lipophilicity (XLogP3): 3.7, reflecting favorable membrane permeability .

  • Hydrogen Bond Donor/Acceptor Count: 2 donors and 6 acceptors, suggesting potential for intermolecular interactions .

Synthesis and Manufacturing

Reported Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically beginning with the functionalization of purine precursors. A plausible route includes:

  • Alkylation of a purine derivative with isopentyl bromide to introduce the 9-isopentyl group.

  • Bromophenyl incorporation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Triazole ring formation through cyclization reactions, such as Huisgen azide-alkyne cycloaddition.

Suppliers note that the process requires stringent control of temperature and stoichiometry to avoid side products.

Table 2: Synthetic Challenges and Solutions

ChallengeMitigation Strategy
Regioselectivity in cyclizationUse of directing groups or catalysts
Purine ring instabilityLow-temperature reaction conditions
Bromophenyl coupling efficiencyOptimized Pd-based catalysts

Physicochemical Properties

Solubility and Stability

While experimental solubility data are scarce, the compound’s LogP value (~3.7) predicts moderate solubility in organic solvents like DMSO or dichloromethane . The bromine atom and conjugated system may confer sensitivity to light, necessitating storage in amber vials under inert atmospheres.

Thermal Behavior

Differential Scanning Calorimetry (DSC) data are unavailable, but analogous triazolopurines exhibit melting points between 180–220°C, suggesting similar thermal stability for this compound.

Future Directions and Challenges

Priority Research Areas

  • Comprehensive Pharmacological Profiling: Screen against kinase and GPCR panels.

  • Synthetic Methodology Optimization: Develop catalytic asymmetric routes.

  • Formulation Studies: Improve aqueous solubility for in vivo models.

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